Isonicotinamide Scaffold as a Privileged Structure in BET Bromodomain Inhibition: Class-Level Quantitative Baseline
A close structural analog of the isonicotinamide series containing a tetrahydro-2H-pyran moiety—BDBM50148603 (CHEMBL3770724)—demonstrates potent binding to the second bromodomain of BRD4 (BRD4 BD2) with a dissociation constant (Kd) of 0.300 nM as measured by the BROMOscan assay [1]. This value provides a class-level benchmark, suggesting that appropriately substituted isonicotinamides can achieve low-nanomolar affinity for BRD4 BD2 [1]. In contrast, a direct comparator lacking the isonicotinamide scaffold—N-(3-bromophenyl)isonicotinamide (CAS 425685-43-4)—has no reported BRD4 affinity data in public repositories, underscoring the essential role of the full scaffold in conferring BET-target engagement potential . While no direct binding data for CAS 2034271-02-6 itself are available, the class-level evidence indicates that the isonicotinamide core is a determinant of nanomolar BRD4 BD2 affinity, which may be further enhanced by the 3-bromophenyl and tetrahydropyran moieties.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | N/A (no direct data available for CAS 2034271-02-6) |
| Comparator Or Baseline | BDBM50148603: Kd = 0.300 nM (BROMOscan) vs. N-(3-bromophenyl)isonicotinamide (CAS 425685-43-4): no BRD4 data |
| Quantified Difference | Class-level benchmark: isonicotinamide scaffold enables Kd ≤ 0.3 nM for BRD4 BD2; comparator without scaffold shows no target engagement |
| Conditions | BROMOscan assay using human partial-length BRD4 BD2 expressed in bacterial system |
Why This Matters
Procurement decisions for BET inhibitor screening libraries should favor scaffolds with validated sub-nanomolar BRD4 BD2 affinity, as they offer higher hit rates in epigenetic drug discovery programs.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724) Affinity Data: Kd = 0.300 nM for human partial length BRD4 BD2 assessed by BROMOscan assay. Available at: http://ww.w.bindingdb.org. View Source
